molecular formula C19H22N2O2 B8190275 S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER

S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER

Cat. No.: B8190275
M. Wt: 310.4 g/mol
InChI Key: XDIXUWJKXBJFHE-UHFFFAOYSA-N
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Description

S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER is a chemical compound with the molecular formula C19H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER typically involves the reaction of piperazine with benzyl chloroformate. One common method involves dissolving piperazine-1-carboxylic acid tert-butyl ester and benzyl chloroformate in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature until the starting materials are consumed. The product is then isolated by extraction and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine (BZP): A psychoactive compound with stimulant properties.

    1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive compound with serotonergic activity.

    1-(4-Methoxyphenyl)piperazine (MeOPP): A compound with potential psychoactive effects.

Uniqueness

S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

benzyl 3-benzylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIXUWJKXBJFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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